3-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
Description
3-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a complex organic compound featuring a thiazolidinone ring fused with a benzoic acid moiety and a pyridine ring
Properties
Molecular Formula |
C16H10N2O3S2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
InChI |
InChI=1S/C16H10N2O3S2/c19-14-13(8-10-4-6-17-7-5-10)23-16(22)18(14)12-3-1-2-11(9-12)15(20)21/h1-9H,(H,20,21)/b13-8- |
InChI Key |
IPYQKUSAYRQBNG-JYRVWZFOSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=NC=C3)SC2=S)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable thioamide with a haloketone under basic conditions.
Condensation with Pyridine Derivative: The intermediate thiazolidinone is then condensed with a pyridine aldehyde derivative in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the thiazolidinone ring or benzoic acid derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds related to 3-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid exhibit various biological activities, including antimicrobial properties. The thiazolidinone structure has been associated with antibacterial and antifungal effects, making it a candidate for developing new antimicrobial agents .
Anticancer Potential
The compound shows promise in anticancer applications, particularly due to the presence of the pyridine ring, which has been linked to various anticancer activities. Studies have demonstrated that similar thiazolidinone derivatives possess cytotoxic effects against different cancer cell lines.
Anti-inflammatory Effects
Compounds with thiazolidinone structures often demonstrate anti-inflammatory properties. The interaction of this compound with specific inflammatory pathways could lead to the development of new anti-inflammatory drugs .
To better understand the potential applications of this compound, a comparison with structurally similar compounds can be beneficial:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Oxo-Thiazolidinone | Contains thiazolidine core | Antimicrobial |
| Benzothiazole Derivative | Similar nitrogen-sulfur framework | Anticancer |
| Rhodanine Derivative | Shares thiazolidinone characteristics | Anti-inflammatory |
These compounds exhibit unique biological activities while retaining structural elements that may influence their pharmacological properties .
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The thiazolidinone ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyridine ring can enhance binding affinity to specific targets, while the benzoic acid moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Pyridine Derivatives: Widely used in medicinal chemistry for their bioactivity.
Benzoic Acid Derivatives: Commonly used in food preservation and pharmaceuticals.
Uniqueness
3-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is unique due to its combination of a thiazolidinone ring with a pyridine and benzoic acid moiety, which imparts a distinct set of chemical and biological properties not commonly found in other compounds.
Biological Activity
3-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a complex organic compound that belongs to the thiazolidinone class. This compound exhibits significant biological activity, particularly in the fields of oncology and antimicrobial research. Its unique structural features contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 355.4 g/mol. The structure incorporates a benzoic acid moiety linked to a thiazolidinone ring, which contains both sulfur and nitrogen atoms. This arrangement is critical for its biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. The thiazolidinone scaffold has been shown to inhibit cancer cell proliferation through various mechanisms, such as:
- Enzyme Inhibition : The compound interacts with enzymes involved in cancer progression, potentially acting as a multi-target enzyme inhibitor.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to increased apoptosis.
- DNA Interaction : Similar compounds have demonstrated the ability to bind to DNA, disrupting replication and transcription processes.
A review of thiazolidinone derivatives indicates that they exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be a promising candidate for further development in cancer therapeutics .
Antimicrobial Activity
The compound also shows potential antimicrobial properties. Thiazolidinones are known for their ability to combat bacterial infections by:
- Inhibiting Bacterial Growth : Compounds with similar structures have demonstrated effective inhibition against various bacterial strains.
- Mechanism of Action : The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Research indicates that derivatives of thiazolidinones possess broad-spectrum antimicrobial activity, making them valuable in the fight against resistant bacterial strains .
Anti-inflammatory Effects
Another significant aspect of this compound's biological activity is its anti-inflammatory properties. Thiazolidinone derivatives can modulate inflammatory pathways by:
- Inhibiting Pro-inflammatory Cytokines : They may reduce the production of cytokines involved in inflammation.
- Blocking Inflammatory Pathways : These compounds can interfere with signaling pathways that lead to inflammation.
Studies have shown that similar compounds effectively reduce inflammation in animal models, suggesting that this compound could also provide therapeutic benefits in inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of thiazolidinone derivatives, providing insights into their potential applications:
- Anticancer Studies : A study demonstrated that thiazolidinone derivatives showed significant activity against breast cancer cell lines, with IC50 values indicating potent cytotoxicity.
- Antimicrobial Efficacy : Another research article reported that certain thiazolidinones exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Inflammatory Response Modulation : In vivo studies indicated that thiazolidinone derivatives could significantly reduce inflammatory markers in models of acute inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
